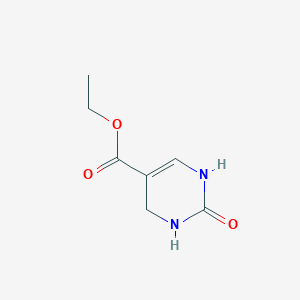

Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-2-12-6(10)5-3-8-7(11)9-4-5/h3H,2,4H2,1H3,(H2,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYEUWQNJWMPQAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC(=O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60445635 | |

| Record name | Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33458-27-4 | |

| Record name | Ethyl 1,2,3,4-tetrahydro-2-oxo-5-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33458-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate" synthesis mechanism

An In-Depth Technical Guide to the Synthesis of Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Introduction: The Significance of the Dihydropyrimidinone Core

Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a prominent member of the dihydropyrimidinone (DHPM) class of heterocyclic compounds. First synthesized by Pietro Biginelli in 1891, this molecular scaffold is of immense interest to researchers in medicinal chemistry and drug development.[1] The DHPM core is a key pharmacophore found in a wide array of biologically active molecules, exhibiting properties such as calcium channel modulation, and antihypertensive and anti-inflammatory activities.[1][2] Its versatile structure serves as a foundational building block for synthesizing more complex pharmaceutical agents, making a thorough understanding of its synthesis crucial for innovation in the field.[3]

This guide provides a detailed examination of the primary synthetic route to Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate—the Biginelli reaction—delving into its mechanistic underpinnings, modern procedural variations, and the scientific rationale behind its experimental parameters.

The Biginelli Reaction: A Classic Multicomponent Synthesis

The most direct and widely employed method for synthesizing Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is the Biginelli reaction. This one-pot, three-component reaction elegantly combines an aldehyde, a β-ketoester (specifically ethyl acetoacetate), and urea under acidic conditions to form the desired dihydropyrimidine ring structure.[1][4] The efficiency, high atom economy, and operational simplicity of this multicomponent reaction (MCR) have established it as a cornerstone of heterocyclic chemistry.[2]

Mechanistic Pathways: Unraveling the Reaction Core

While debated for over a century, the reaction mechanism is now widely understood to proceed through an N-acyliminium ion intermediate, particularly under the acidic conditions typically employed.[1][5] This pathway provides the most logical explanation for the observed regioselectivity and product formation.

The key steps are as follows:

-

Iminium Ion Formation: The reaction is initiated by the acid-catalyzed condensation between the aldehyde and urea. This rate-limiting step forms a highly electrophilic N-acyliminium ion.[1][5]

-

Nucleophilic Addition: The enol form of ethyl acetoacetate acts as the key nucleophile, attacking the carbon of the iminium ion. This step establishes the C4-C5 bond of the final heterocyclic ring.

-

Cyclization and Dehydration: The intermediate then undergoes a rapid intramolecular cyclization, where the free amino group (-NH2) of the urea moiety attacks the carbonyl carbon of the original ethyl acetoacetate. A subsequent dehydration step eliminates a molecule of water, leading to the formation of the stable, six-membered dihydropyrimidine ring.[1]

The Role of Catalysis: Driving Efficiency and Greener Outcomes

The choice of catalyst is paramount to the success of the Biginelli reaction. While traditional protocols relied on strong Brønsted acids like HCl, modern organic synthesis has shifted towards more efficient, reusable, and environmentally benign catalysts.[1][6]

-

Brønsted Acids: Strong mineral acids (e.g., HCl, H₂SO₄) effectively catalyze the reaction but often require harsh conditions and present challenges in separation and disposal.[4][7]

-

Lewis Acids: A significant advancement came with the use of Lewis acids, which can activate both the aldehyde and the iminium intermediate. Catalysts like ytterbium triflate (Yb(OTf)₃), indium(III) chloride, and copper(II) chloride have been shown to improve yields and shorten reaction times, sometimes under solvent-free conditions.[8]

-

Heterogeneous & Green Catalysts: The drive for sustainable chemistry has led to the development of solid-supported catalysts. Materials such as silica-supported acids, clays (e.g., Montmorillonite-KSF), and polymer-supported catalysts offer excellent yields with the significant advantage of easy recovery and recyclability, aligning with the principles of green chemistry.[6][9][10]

A Validated Experimental Protocol

This section provides a representative, field-proven protocol for the synthesis of Ethyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a common derivative of the target compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Moles | Equiv. | Amount |

| Benzaldehyde | 106.12 | 0.01 | 1.0 | 1.06 g (1.0 mL) |

| Ethyl Acetoacetate | 130.14 | 0.01 | 1.0 | 1.30 g (1.28 mL) |

| Urea | 60.06 | 0.015 | 1.5 | 0.90 g |

| Copper(II) Chloride Dihydrate | 170.48 | cat. | - | ~50 mg |

| Ethanol (Solvent) | 46.07 | - | - | 10 mL |

Step-by-Step Methodology

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzaldehyde (1.0 equiv.), ethyl acetoacetate (1.0 equiv.), and urea (1.5 equiv.).

-

Solvent and Catalyst Addition: Add 10 mL of ethanol to the flask, followed by a catalytic amount of copper(II) chloride dihydrate (CuCl₂·2H₂O).[11][12] An excess of urea is often used to drive the reaction equilibrium towards the product.

-

Reaction Execution: Heat the mixture to reflux (approximately 80°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

-

Product Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate complete precipitation of the product.

-

Purification: Collect the solid product by vacuum filtration. Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.

-

Drying and Characterization: Dry the purified solid in a desiccator or a vacuum oven. The final product, a white crystalline solid, can be characterized by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR). Yields for this procedure are typically high, often exceeding 80%.[4]

Modern Synthetic Strategies: The Evolution Towards Greener Chemistry

While the foundational Biginelli reaction remains robust, significant efforts have been made to align the synthesis with modern principles of efficiency and sustainability.[10][13]

-

Solvent-Free (Neat) Conditions: Many modern protocols eliminate the use of organic solvents entirely. Reactants can be ground together at room temperature (mechanochemistry) or heated neat.[11][12] This approach dramatically reduces chemical waste and simplifies product isolation.[10]

-

Microwave-Assisted Synthesis: The application of microwave irradiation can drastically reduce reaction times from hours to minutes while often improving product yields.[13] The direct and efficient heating provided by microwaves accelerates the key condensation steps.

The diagram below contrasts the workflow of a traditional, solvent-based synthesis with a modern, greener alternative.

Conclusion

The synthesis of Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate via the Biginelli reaction is a powerful and enduring example of multicomponent chemistry. Its elegance lies in the direct assembly of a complex, pharmaceutically relevant scaffold from simple, readily available precursors. While the classic protocol is effective, ongoing research has refined the methodology, introducing a host of catalytic systems and reaction conditions that enhance efficiency, reduce environmental impact, and broaden the scope of accessible derivatives. For researchers and professionals in drug development, a mastery of this reaction, from its core mechanism to its modern, greener adaptations, is essential for leveraging the full potential of the dihydropyrimidinone scaffold in creating next-generation therapeutics.

References

- Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological Activity.

- ResearchGate. (n.d.).

- RSC Publishing. (2020).

- Organic & Biomolecular Chemistry (RSC Publishing). (2025). Synthesis of dihydropyrimidinones via urea-based multicomponent reactions.

- ResearchGate. (n.d.).

- Semantic Scholar. (n.d.). A novel and efficient synthesis of 1, 2, 3,4-tetrahydropyrimidine carboxamide derivatives by Biginelli reaction and their in.

- PubMed Central. (n.d.). Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde.

- MDPI. (n.d.). Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach.

- Wikipedia. (n.d.). Biginelli reaction.

- Chem-Impex. (n.d.). Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxyla.

- Organic Chemistry Portal. (n.d.). Biginelli Reaction.

- PMC - NIH. (2021). Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach.

- ResearchGate. (n.d.). General mechanism of Biginelli tetrahydropyrimidines..

- ACS Combinatorial Science. (n.d.).

- Journal of Chemical Education - ACS Publications. (n.d.). Comparing the Traditional with the Modern: A Greener, Solvent-Free Dihydropyrimidone Synthesis.

- INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2014). A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER.

Sources

- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 2. Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. jmchemsci.com [jmchemsci.com]

- 5. Biginelli Reaction [organic-chemistry.org]

- 6. Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09072G [pubs.rsc.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Synthesis of dihydropyrimidinones via urea-based multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijpsr.com [ijpsr.com]

An In-depth Technical Guide to the Biginelli Reaction for the Synthesis of Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Authored by a Senior Application Scientist

Introduction: The Enduring Relevance of the Biginelli Reaction in Modern Drug Discovery

First reported by Italian chemist Pietro Biginelli in 1891, the Biginelli reaction is a one-pot, three-component synthesis that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1][2] This multicomponent reaction, typically involving an aldehyde, a β-ketoester, and urea, has stood the test of time, evolving from a classic organic transformation into a cornerstone of modern medicinal chemistry and drug development.[1][2][3][4][5] The DHPM scaffold is a privileged structure, forming the core of numerous biologically active compounds, including calcium channel blockers, antihypertensive agents, and alpha-1-a-antagonists.[1][6] The synthesis of Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate serves as a quintessential example of this reaction's utility, providing a versatile intermediate for the elaboration of diverse compound libraries. This guide offers an in-depth exploration of this pivotal reaction, from its mechanistic underpinnings to practical, field-tested protocols and optimization strategies.

Part 1: Deconstructing the Reaction Mechanism

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the synthesis. While the precise sequence of events can be influenced by the specific reactants and conditions, there are three generally accepted mechanistic pathways for the acid-catalyzed Biginelli reaction.[7]

The most widely accepted route, the iminium pathway , is believed to be the operative mechanism under typical acidic conditions.[8][9][10]

-

Iminium Ion Formation: The reaction initiates with the acid-catalyzed condensation of the aldehyde and urea. This step is often the rate-determining step.[1] The resulting N-acyliminium ion is a potent electrophile.[10]

-

Nucleophilic Attack: The enol form of the β-ketoester, in this case, ethyl acetoacetate, acts as the nucleophile and attacks the iminium ion.[8][10]

-

Cyclization and Dehydration: The subsequent cyclization through the attack of the remaining urea nitrogen onto the ketone carbonyl, followed by dehydration, yields the final dihydropyrimidine product.[1][8]

Two alternative mechanisms have also been proposed:

-

Enamine Pathway: This involves the initial condensation of urea and the β-ketoester to form a protonated enamine intermediate, which then reacts with the aldehyde.[7]

-

Knoevenagel Pathway: This pathway begins with a Knoevenagel-type condensation between the aldehyde and the β-ketoester, forming a carbenium ion intermediate that subsequently reacts with urea.[7][11]

While all three pathways converge to the same product, the iminium route is the most supported by experimental evidence under standard Biginelli conditions.[12]

Part 2: A Validated Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. The protocol is designed to be self-validating, with clear checkpoints and expected outcomes.

Reagent and Solvent Specifications:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Key Properties |

| Benzaldehyde | C₇H₆O | 106.12 | 100-52-7 | Aromatic aldehyde |

| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 141-97-9 | β-ketoester |

| Urea | CH₄N₂O | 60.06 | 57-13-6 | Amide |

| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Solvent |

| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 | Acid catalyst |

Step-by-Step Synthesis Workflow:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzaldehyde (0.1 mol), ethyl acetoacetate (0.1 mol), and urea (0.15 mol) in ethanol (25 mL).

-

Catalyst Addition: Carefully add a few drops of concentrated hydrochloric acid to the reaction mixture. The use of an acid catalyst is crucial for protonating the aldehyde and facilitating the formation of the iminium intermediate.[9]

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 1.5 to 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and then pour it into ice-cold water with stirring. The product will precipitate out of the solution.

-

Purification: Collect the solid product by filtration and wash it with cold water.[5] Recrystallize the crude product from ethanol to obtain pure Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

Part 3: Optimization and Catalyst Selection

While the classical Biginelli reaction is robust, its efficiency can be significantly enhanced through careful optimization of reaction conditions and the use of modern catalysts.

Critical Parameters:

-

Catalyst: The choice of catalyst is paramount. While Brønsted acids like HCl are traditional, a wide array of Lewis acids and heterogeneous catalysts have been developed to improve yields, reduce reaction times, and facilitate greener protocols.[1][13][14]

-

Solvent: The polarity of the solvent can influence the reaction rate and yield.[15] In recent years, solvent-free conditions have gained traction, offering environmental and economic advantages.[16][17]

-

Temperature: The reaction is typically conducted at elevated temperatures (reflux), but microwave-assisted synthesis has emerged as a powerful tool for accelerating the reaction.[18]

-

Stoichiometry: While a 1:1:1 molar ratio of reactants is often used, a slight excess of urea can sometimes improve the yield.[19]

Modern Catalytic Systems:

The quest for more efficient and environmentally benign Biginelli protocols has led to the exploration of a diverse range of catalysts.

| Catalyst Type | Examples | Advantages |

| Brønsted Acids | HCl, H₂SO₄, p-TSA | Readily available, cost-effective.[6] |

| Lewis Acids | Yb(OTf)₃, InCl₃, FeCl₃·6H₂O | High yields, shorter reaction times, milder conditions.[8][13] |

| Heterogeneous Catalysts | Alumina sulfuric acid, Montmorillonite-KSF, Zeolites | Reusable, easy separation, environmentally friendly.[17][19][20] |

| Nanocatalysts | Magnetic iron oxide-based nanocatalysts | High catalytic efficiency, excellent recyclability, rapid reaction times.[21] |

| Organocatalysts | Thiourea derivatives, Proline | Enantioselective synthesis of chiral DHPMs.[22] |

The use of catalysts like Ytterbium triflate (Yb(OTf)₃) under solvent-free conditions can significantly increase yields and shorten reaction times, with the added benefit of catalyst recovery and reuse.[8] Similarly, magnetic nanocatalysts offer a green and efficient approach, allowing for easy separation and recycling.[21]

Part 4: Characterization of the Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

Expected Analytical Data:

| Analytical Technique | Expected Results |

| ¹H NMR | Signals corresponding to the ethyl ester protons (triplet and quartet), the methyl group on the pyrimidine ring (singlet), the methine proton at C4 (doublet), and the two NH protons (singlets).[18][23] |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester and urea moieties, the sp³ carbon at C4, and the carbons of the aromatic ring and the pyrimidine core.[23] |

| FT-IR | Characteristic absorption bands for N-H stretching, C=O stretching (ester and urea), and C=C stretching.[23][24] |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the product (C₁₄H₁₆N₂O₃ for the benzaldehyde derivative).[18][25] |

| Melting Point | A sharp melting point consistent with literature values, indicating high purity. |

Example Spectroscopic Data for a Phenyl Derivative:

-

¹H NMR (CDCl₃, δ ppm): 1.15 (t, 3H, ester CH₃), 2.25 (s, 3H, pyrimidine CH₃), 4.05 (q, 2H, ester CH₂), 6.8 (s, 1H, C4-H), 7.2-7.3 (m, 5H, Ar-H), 7.4 (s, 1H, NH), 8.9 (s, 1H, NH).[18]

-

IR (KBr, cm⁻¹): 3244 (N-H), 1703 (C=O, ester), 1648 (C=O, amide).[18]

Conclusion

The Biginelli reaction remains a powerful and versatile tool in the arsenal of synthetic and medicinal chemists. The synthesis of Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exemplifies the efficiency and utility of this classic multicomponent reaction. By understanding the underlying mechanism, carefully selecting catalysts, and optimizing reaction conditions, researchers can effectively harness the Biginelli reaction to generate diverse libraries of dihydropyrimidinones for drug discovery and development. The continued evolution of this reaction, particularly through the development of green and asymmetric methodologies, ensures its relevance for years to come.

References

-

Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]

-

Wikipedia. (2023, December 19). Biginelli reaction. Retrieved from [Link]

- Chandravarkar, A., Aneeja, T., & Anilkumar, G. (2023). Advances in Biginelli reaction: A comprehensive review. Journal of Heterocyclic Chemistry.

- Anjaneyulu, B., & Dharma Rao, G. B. (2016). A Mini Review: Biginelli Reaction for the Synthesis of Dihydropyrimidinones. International Journal of Engineering & Technology Research.

-

ResearchGate. (n.d.). Catalysts and conditions for Biginelli reaction. Retrieved from [Link]

-

ACS Combinatorial Science. (n.d.). Biginelli Reaction: Polymer Supported Catalytic Approaches. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Biginelli reaction – Knowledge and References. Retrieved from [Link]

-

Slideshare. (n.d.). BIGINELLI REACTION. Retrieved from [Link]

-

ResearchGate. (n.d.). Biginelli Reaction: A Green Perspective. Retrieved from [Link]

-

Bentham Science Publisher. (n.d.). Biginelli Reaction: A Green Perspective. Retrieved from [Link]

-

Original Research J. Synth. Chem. (2024, January 11). The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimization of the Reaction Conditions for the Synthesis of 3,4-Dihydropyrimidin-2-(1H)-ones/thiones (DHPMs) a. Retrieved from [Link]

-

MDPI. (n.d.). Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimization of the enantioselective Biginelli reaction conditions a. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimization the reaction conditions for the Biginelli reaction. Retrieved from [Link]

-

Ask this paper | Bohrium. (2018, December 8). mini-review-on-the-synthesis-of-biginelli-analogs-using-greener-heterogeneous-catalysis-recent-strategies-with-the-support-or-direct-catalyzing-of-inorganic-catalysts. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2017, April 12). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Retrieved from [Link]

-

Journal of Medicinal and Chemical Sciences. (2022, November 25). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. Retrieved from [Link]

-

PubMed. (2023, March 10). Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines. Retrieved from [Link]

-

New Journal of Chemistry (RSC Publishing). (n.d.). Sulfonated carbons from agro-industrial residues: simple and efficient catalysts for the Biginelli reaction. Retrieved from [Link]

-

NIH. (2025, May 23). Innovative synthesis of antimicrobial Biginelli compounds using a recyclable iron oxide-based magnetic nanocatalyst. Retrieved from [Link]

-

Bangladesh Journals Online. (n.d.). Spectral correlation of synthesized ethyl-4-(subs. phenyl)-6-methyl-2-oxo (or thio)-1, 2, 3, 4-tetrahydropyrimidine-5-carbox. Retrieved from [Link]

-

ResearchGate. (n.d.). Three generally accepted mechanisms for the Biginelli reaction. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from [Link]

-

ResearchGate. (2020, May 1). Investigation of Structural and Spectroscopic Parameters of Ethyl 4-(4-isopropylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5- carboxylate: a DFT Study. Retrieved from [Link]

-

ResearchGate. (n.d.). General mechanism of Biginelli tetrahydropyrimidines. Retrieved from [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). (2025, April 29). Synthesis of dihydropyrimidinones via urea-based multicomponent reactions. Retrieved from [Link]

-

MDPI. (n.d.). Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5- carboxylate in the presence of reused Punica granatum peel …. Retrieved from [Link]

-

ResearchGate. (n.d.). Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2‐oxo/thioxo‐1,2,3,4‐tetrahydropyrimidines. Retrieved from [Link]

- (n.d.).

-

RSC Publishing. (2020, November 23). Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity. Retrieved from [Link]

-

Omics. (n.d.). Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2- oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives. Retrieved from [Link]

-

YouTube. (2021, December 30). Biginelli Reaction. Retrieved from [Link]

-

ACS Publications. (n.d.). The Biginelli Reaction | Journal of Chemical Education. Retrieved from [Link]

- (n.d.). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions.

-

ResearchGate. (2025, August 6). Solvent-Free Synthesis of Dihydropyrimidinones Catalyzed by Alumina Sulfuric Acid at Room Temperature. Retrieved from [Link]

-

YouTube. (2021, June 9). Biginelli reaction with Old and new mechanism | multicomponent reaction | MCR. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Design, Synthesis, Characterization and Biological Evaluation of Some Substituted Dihydropyrimidinone Derivatives. Retrieved from [Link]

Sources

- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. eurekaselect.com [eurekaselect.com]

- 5. jmchemsci.com [jmchemsci.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. BIGINELLI REACTION | PPT [slideshare.net]

- 8. Biginelli Reaction [organic-chemistry.org]

- 9. merckmillipore.com [merckmillipore.com]

- 10. jk-sci.com [jk-sci.com]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jsynthchem.com [jsynthchem.com]

- 16. Synthesis of dihydropyrimidinones via urea-based multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. omicsonline.org [omicsonline.org]

- 19. Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09072G [pubs.rsc.org]

- 20. Mini-review on the synthesis of Biginelli analogs using greener heterogeneous catalysis: Recent strategies with the support or direct catalyzing of inorganic catalysts: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 21. Innovative synthesis of antimicrobial Biginelli compounds using a recyclable iron oxide-based magnetic nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method – Oriental Journal of Chemistry [orientjchem.org]

- 24. banglajol.info [banglajol.info]

- 25. researchgate.net [researchgate.net]

"Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate" IUPAC name and structure

An In-depth Technical Guide to Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,4-dihydropyrimidin-2(1H)-one (DHPM) scaffold, the core of Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, represents a privileged heterocyclic system in medicinal chemistry. First reported by Pietro Biginelli in 1891, this three-component reaction provides facile access to a diverse array of pharmacologically significant molecules.[1][2][3] These compounds have garnered significant attention due to their wide spectrum of biological activities, including but not limited to, anticancer, antimicrobial, antihypertensive, and anti-inflammatory properties.[4][5][6] This guide provides an in-depth exploration of the fundamental chemistry, synthesis, and biological relevance of this scaffold, with a focus on providing actionable insights and protocols for researchers in the field of drug discovery and development.

Core Compound Analysis: IUPAC Nomenclature and Structure

The foundational compound of interest is "Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate". While this name is commonly used, the precise IUPAC nomenclature can vary slightly. A more systematic name is ethyl 2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate .[7] For substituted derivatives, the substituents on the pyrimidine ring are numbered accordingly.

Chemical Structure and Properties:

The core structure consists of a six-membered dihydropyrimidine ring with a carbonyl group at the 2-position, and an ethyl carboxylate group at the 5-position. The parent compound, without substituents at positions 4 and 6, has the following properties:

| Property | Value | Reference |

| CAS Number | 33458-27-4 | [7][8] |

| Molecular Formula | C₇H₁₀N₂O₃ | [7] |

| Molecular Weight | 170.17 g/mol | [7] |

| Canonical SMILES | CCOC(=O)C1=CNC(=O)NC1 | [7] |

| InChI Key | DYEUWQNJWMPQAL-UHFFFAOYSA-N | [7] |

The structural versatility of this scaffold arises from the ease of introducing substituents at the C4 and C6 positions, typically by varying the aldehyde and β-ketoester components in the synthesis.

Synthesis: The Biginelli Reaction

The most prominent and efficient method for synthesizing Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate and its derivatives is the Biginelli reaction . This one-pot, three-component condensation involves an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (or thiourea).[1][3][9]

Reaction Mechanism

The mechanism of the Biginelli reaction has been a subject of investigation, with several proposed pathways. The most widely accepted mechanism proceeds through an N-acyliminium ion intermediate.[10]

The key steps are:

-

Iminium Ion Formation: Acid-catalyzed condensation of the aldehyde and urea forms a crucial N-acyliminium ion intermediate. This step is often the rate-determining step.[3][10]

-

Nucleophilic Addition: The enol form of the β-ketoester acts as a nucleophile and attacks the electrophilic iminium ion.

-

Cyclization and Dehydration: An intramolecular cyclization occurs via the nucleophilic attack of the amine onto the carbonyl group of the ester, followed by dehydration to yield the final 3,4-dihydropyrimidin-2(1H)-one product.[1][9]

Caption: Figure 1: Proposed Mechanism of the Biginelli Reaction.

General Experimental Protocol: Synthesis of Ethyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

This protocol provides a representative procedure for the synthesis of a common DHPM derivative.

Materials:

-

Benzaldehyde

-

Ethyl acetoacetate

-

Urea

-

Ethanol

-

Catalytic amount of acid (e.g., HCl, H₂SO₄) or a Lewis acid (e.g., CuCl₂·2H₂O).[11]

Procedure:

-

In a round-bottom flask, combine benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea (1.2 mmol) in ethanol (10 mL).

-

Add a catalytic amount of the chosen acid catalyst.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. Often, the product will precipitate out of the solution.

-

Pour the mixture into cold water to facilitate further precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the crude product with cold water and then a small amount of cold ethanol to remove unreacted starting materials.

-

Recrystallize the solid from ethanol to obtain the purified product.[12]

Note: Solvent-free "Grindstone" methods using a mortar and pestle with a solid catalyst like CuCl₂·2H₂O have also been reported as an environmentally friendly alternative.[11]

Caption: Figure 2: General Workflow for DHPM Synthesis.

Spectroscopic Characterization

The structural elucidation of synthesized DHPMs relies on standard spectroscopic techniques.

¹H NMR Spectroscopy:

-

N1-H & N3-H: Two singlets in the range of δ 7.5-9.5 ppm.

-

C4-H: A doublet around δ 5.0-5.5 ppm.

-

C6-CH₃: A singlet around δ 2.2-2.5 ppm (for derivatives from ethyl acetoacetate).

-

Ethyl Ester (OCH₂CH₃): A quartet around δ 3.9-4.1 ppm and a triplet around δ 1.0-1.2 ppm.

-

Aromatic Protons (C4-substituent): Signals in the aromatic region (δ 7.0-8.0 ppm).

¹³C NMR Spectroscopy:

-

C=O (Ester): δ ~165 ppm.

-

C=O (Urea, C2): δ ~152 ppm.

-

C5: δ ~99 ppm.

-

C6: δ ~148 ppm.

-

C4: δ ~54 ppm.

-

Ethyl Ester (OCH₂CH₃): δ ~59 ppm and ~14 ppm.

-

C6-CH₃: δ ~18 ppm.

IR Spectroscopy (KBr, cm⁻¹):

-

N-H Stretching: 3100-3400 cm⁻¹.

-

C=O Stretching (Ester): ~1700-1725 cm⁻¹.

-

C=O Stretching (Urea): ~1650 cm⁻¹.

The following table summarizes typical spectral data for a representative compound, Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.[13]

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) |

| N-H | ~7.7 (s), ~9.2 (s) | - | 3242, 3115 |

| C4-H | ~5.1 (d) | ~54.0 | - |

| C6-CH₃ | ~2.2 (s) | ~18.1 | - |

| OCH₂CH₃ | ~4.0 (q), ~1.1 (t) | ~59.5, ~14.2 | - |

| C=O (Ester) | - | ~165.7 | 1705 |

| C=O (Urea) | - | ~152.5 | 1647 |

| Ar-H | ~6.8-7.2 (m) | ~114-159 | - |

| Ar-OCH₃ | ~3.7 (s) | ~55.2 | - |

Biological Activities and Therapeutic Potential

The dihydropyrimidinone core is a versatile scaffold that has been incorporated into numerous biologically active compounds.[4] The ease of modifying the substituents at the C4 and C6 positions allows for the fine-tuning of pharmacological properties.

Key Pharmacological Activities:

-

Anticancer: Certain DHPM derivatives, such as Monastrol, act as inhibitors of mitotic kinesin Eg5, leading to cell cycle arrest and apoptosis.[14] Other derivatives have shown cytotoxicity against various cancer cell lines.[6][15]

-

Antimicrobial: The DHPM scaffold has been explored for its potential to inhibit the growth of bacteria and fungi.[4][7]

-

Antihypertensive: DHPMs can act as calcium channel blockers, similar to dihydropyridine drugs like nifedipine, leading to vasodilation and a reduction in blood pressure.[1][16]

-

Anti-inflammatory: Some derivatives have demonstrated significant anti-inflammatory activity in laboratory models.[15]

-

α1A-Adrenergic Antagonists: Specific modifications have led to compounds with high binding affinity for α1A receptors, which are targets for treating benign prostatic hyperplasia.[1][17]

Caption: Figure 3: Diverse Biological Activities of the DHPM Scaffold.

Conclusion and Future Outlook

Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate and its derivatives, synthesized through the robust and efficient Biginelli reaction, remain a cornerstone of modern medicinal chemistry. The structural simplicity, ease of synthesis, and wide range of biological activities make this scaffold a highly attractive starting point for the development of novel therapeutic agents. Future research will likely focus on the development of more stereoselective synthetic methods, the expansion of chemical diversity through post-synthesis modifications, and the detailed elucidation of the mechanisms of action for new, potent derivatives. The continued exploration of this "privileged" structure promises to yield new leads in the ongoing quest for more effective and safer medicines.

References

-

Wikipedia. Biginelli reaction. [Link]

-

Organic Chemistry Portal. Biginelli Reaction. [Link]

-

Kappe, C. O. (1997). A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. The Journal of Organic Chemistry, 62(21), 7201–7204. [Link]

-

Slideshare. BIGINELLI REACTION. [Link]

-

Online Organic Chemistry Tutor. Biginelli Reaction. [Link]

-

Khan, I., et al. (2021). Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. Molecules, 26(15), 4424. [Link]

-

PubChem. Ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. [Link]

-

Beena K.P, et al. (2015). DihydroPyrimidinones-A Versatile Scaffold with Diverse Biological Activity. ResearchGate. [Link]

-

ResearchGate. Examples of biologically active DHPMs. [Link]

-

PubChem. Ethyl 1,2,3,4-tetrahydro-4,6-dimethyl-2-oxo-5-pyrimidinecarboxylate. [Link]

-

Kumar, R., et al. (2020). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. PMC. [Link]

-

Simorangkir, M., et al. (2023). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological Activity. Journal of Medicinal and Chemical Sciences. [Link]

-

Suma C, et al. (2020). Dyhidropyrimidone Derivatives - A Review on Synthesis and Its Therapeutic Importance. International Journal of Pharmacy and Pharmaceutical Research. [Link]

-

ResearchGate. Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. [Link]

-

PubChem. Ethyl 4-(2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. [Link]

-

Halim, M. E., et al. (2024). Spectral correlation of synthesized ethyl-4-(subs. phenyl)-6-methyl-2-oxo (or thio)-1, 2, 3, 4-tetrahydropyrimidine-5-carbox. Bangladesh Journals Online. [Link]

-

Mary, Y. S., et al. (2017). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Oriental Journal of Chemistry. [Link]

-

Glukhareva, T. V., et al. (2022). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI. [Link]

-

ResearchGate. Investigation of Structural and Spectroscopic Parameters of Ethyl 4-(4-isopropylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5- carboxylate: a DFT Study. [Link]

-

PubChem. Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. [Link]

-

ResearchGate. Synthesis of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5- carboxylate in the presence of reused Punica granatum peel …. [Link]

-

National Center for Biotechnology Information. Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. [Link]

-

Oakwood Chemical. Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. [Link]

-

ResearchGate. Synthesis and competitive functionalization of ethyl 4-aryl-2-oxo- and ethyl 4-aryl-2-thioxo-6-(trifluoromethyl)tetrahydropyrimidine-5-carboxylates. [Link]

-

Semantic Scholar. A novel and efficient synthesis of 1, 2, 3,4-tetrahydropyrimidine carboxamide derivatives by Biginelli reaction and their in-vitro antibacterial evaluation. [Link]

-

ResearchGate. Synthesis and pharmacological evaluation of 2-oxo-1,2,3,4- tetrahydropyrimidine-5-carboxylate derivatives as alpha1 receptor blockers. [Link]

-

PubChem. Ethyl 2-amino-1,4-dihydro-4-oxopyrimidine-5-carboxylate. [Link]

Sources

- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 2. BIGINELLI REACTION | PPT [slideshare.net]

- 3. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. Buy Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 33458-27-4 [smolecule.com]

- 8. Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate [oakwoodchemical.com]

- 9. Biginelli Reaction [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C15H18N2O4 | CID 493411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological Activity [jmchemsci.com]

- 17. researchgate.net [researchgate.net]

"Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate" CAS number and molecular weight

An In-Depth Technical Guide to Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Synthesis, Characterization, and Applications

Introduction: The Dihydropyrimidine Core in Modern Chemistry

Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a heterocyclic compound belonging to the dihydropyrimidinone (DHPM) class of molecules. Its chemical structure, featuring a partially saturated pyrimidine ring with an ethyl ester and a keto group, makes it a highly versatile and valuable intermediate in synthetic organic chemistry.[1] While the molecule itself has limited direct biological applications, its rigid, hydrogen-bond-donating and -accepting scaffold serves as a foundational building block for a vast array of pharmacologically active compounds.[1][2] The DHPM core is a prominent pharmacophore found in drugs exhibiting properties such as calcium channel blockade, antihypertensive, anti-inflammatory, and anticancer activities.[1][3][4] This guide provides a detailed overview of its core properties, synthesis, reaction mechanisms, and significance in the field of drug discovery and development.

Physicochemical and Structural Data

A precise understanding of a compound's fundamental properties is critical for its application in research and synthesis. The key identifiers and properties of Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate are summarized below.

| Property | Value | Source(s) |

| CAS Number | 33458-27-4 | [1][5] |

| Molecular Formula | C₇H₁₀N₂O₃ | [1][6][7] |

| Molecular Weight | 170.17 g/mol | [1][6][7] |

| IUPAC Name | ethyl 2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | [1] |

| Synonyms | 2-Oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester | [5] |

| SMILES | CCOC(=O)C1=CNC(=O)NC1 | [1] |

| InChI Key | DYEUWQNJWMPQAL-UHFFFAOYSA-N | [1] |

Synthesis: The Biginelli Reaction

The most prominent and historically significant method for synthesizing this class of compounds is the Biginelli reaction, a one-pot, three-component condensation reaction.[3][8] This reaction, first reported by Italian chemist Pietro Biginelli in 1891, combines an aldehyde, a β-ketoester (in this case, ethyl acetoacetate), and urea under acidic conditions.[3] Modern iterations have focused on improving yields, reducing reaction times, and employing environmentally benign methodologies.[9][10]

Reaction Workflow: A Generalized Biginelli Synthesis

The following diagram illustrates the general workflow for the synthesis of dihydropyrimidinone derivatives via the Biginelli reaction.

Caption: General workflow for Biginelli dihydropyrimidine synthesis.

Field-Proven Protocol: Solvent-Free Grindstone Synthesis

This protocol is adapted from modern, eco-friendly "Grindstone" methods which are advantageous due to the reduction of volatile organic solvents, often leading to high yields and simple purification.[2][11]

Objective: To synthesize an Ethyl 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivative.

Materials:

-

Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde, 0.1 M)

-

Urea (0.1 M)

-

Ethyl Acetoacetate (0.1 M)

-

Catalyst: Copper (II) Chloride Dihydrate (CuCl₂·2H₂O, catalytic amount)

-

Acid: Concentrated HCl (a few drops)

-

Methanol (for recrystallization)

-

Mortar and Pestle

Step-by-Step Methodology:

-

Reactant Preparation: Accurately weigh and add the aromatic aldehyde (0.1 M), urea (0.1 M), and ethyl acetoacetate (0.1 M) to a clean, dry mortar.

-

Catalyst Addition: Add a catalytic amount of CuCl₂·2H₂O to the mixture. The catalyst acts as a Lewis acid, activating the aldehyde carbonyl group towards nucleophilic attack.[9]

-

Grinding: Grind the mixture vigorously with a pestle for 7-10 minutes. The mechanical force initiates the reaction and ensures intimate mixing of the solid and liquid reactants.

-

Acidification: Add a few drops of concentrated HCl and continue to grind for another 10 minutes. The Brønsted acid co-catalyst facilitates the key condensation and dehydration steps in the reaction mechanism.[3]

-

Reaction Completion: Allow the resulting paste-like mixture to stand overnight at room temperature to ensure the reaction proceeds to completion.

-

Purification (Recrystallization): The crude product is purified by dissolving it in a minimum amount of hot methanol. The solution is then filtered (if necessary) and allowed to cool slowly. The purified crystalline product will precipitate out of the solution.

-

Isolation and Drying: The crystals are collected by vacuum filtration, washed with a small amount of cold methanol to remove any soluble impurities, and dried to yield the final product.[2][11]

Reaction Mechanism

The precise mechanism of the Biginelli reaction has been a subject of study, with the currently accepted pathway involving an acid-catalyzed cascade of bimolecular reactions.[3][9]

Caption: The accepted acid-catalyzed mechanism of the Biginelli reaction.

The reaction is initiated by the acid-catalyzed condensation of the aldehyde and urea to form a key acyliminium ion intermediate. This electrophilic species is then attacked by the enol form of ethyl acetoacetate. The final step involves an intramolecular cyclization via nucleophilic attack of the terminal amine onto the ester carbonyl group, followed by dehydration to yield the stable dihydropyrimidine ring.[3][9]

Applications in Drug Discovery and Development

The true value of Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate lies in its role as a molecular scaffold. The core structure provides a rigid framework that can be chemically modified at several positions to interact with specific biological targets. Researchers leverage this scaffold to synthesize libraries of derivative compounds for screening in drug development programs.[2][12]

Caption: The DHPM core as a scaffold for diverse biological activities.

Key insights into its application include:

-

Calcium Channel Blockers: Certain DHPM derivatives are structurally similar to dihydropyridine drugs (e.g., Nifedipine), enabling them to function as effective calcium channel modulators for treating cardiovascular diseases.[3]

-

Alpha-1a-Antagonists: Modifications to the core structure have produced potent and selective alpha-1a-adrenergic receptor antagonists, which are used in the treatment of benign prostatic hyperplasia.[3]

-

Anticancer and Antimicrobial Agents: The pyrimidine ring is a fundamental component of nucleobases (thymine, cytosine, uracil).[2] Consequently, DHPM derivatives are widely explored for their potential to interfere with nucleic acid synthesis and other critical cellular pathways in cancer cells and microbes.[1][4]

Conclusion

Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is more than a simple chemical compound; it is a gateway to a rich field of medicinal chemistry. Its straightforward and efficient synthesis via the multicomponent Biginelli reaction, coupled with the biological significance of the dihydropyrimidine scaffold, ensures its continued relevance. For researchers and drug development professionals, a thorough understanding of its synthesis, mechanism, and derivatization potential is essential for designing the next generation of therapeutic agents. The evolution of its synthesis from classical methods to modern, sustainable protocols further underscores its importance as a foundational molecule in contemporary organic chemistry.

References

- Smolecule. (2023, August 15). Buy Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 33458-27-4.

-

MDPI. (2021). Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. Available at: [Link]

-

P212121. Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Available at: [Link]

-

PubChem. Ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Available at: [Link]

-

PubChem. Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Available at: [Link]

-

Wikipedia. Biginelli reaction. Available at: [Link]

-

Oriental Journal of Chemistry. (2017). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Available at: [Link]

-

ResearchGate. General mechanism of Biginelli tetrahydropyrimidines. Available at: [Link]

-

Organic Chemistry Portal. Biginelli Reaction. Available at: [Link]

-

Bangladesh Journals Online. (2024). Spectral correlation of synthesized ethyl-4-(subs. phenyl)-6-methyl-2-oxo (or thio)-1, 2, 3, 4-tetrahydropyrimidine-5-carbox. Available at: [Link]

-

MDPI. Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Available at: [Link]

-

MDPI. (2022). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Available at: [Link]

-

National Institutes of Health. Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Available at: [Link]

-

ResearchGate. (2020). Investigation of Structural and Spectroscopic Parameters of Ethyl 4-(4-isopropylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5- carboxylate: a DFT Study. Available at: [Link]

-

ResearchGate. Synthesis of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5- carboxylate in the presence of reused Punica granatum peel …. Available at: [Link]

-

ResearchGate. Synthesis and competitive functionalization of ethyl 4-aryl-2-oxo- and ethyl 4-aryl-2-thioxo-6-(trifluoromethyl)tetrahydropyrimidine-5-carboxylates. Available at: [Link]

-

Mercer University. BIGINELLI DIHYDROPYRIMIDINE SYNTHESIS. Available at: [Link]

-

ResearchGate. Synthesis and pharmacological evaluation of 2-oxo-1,2,3,4- tetrahydropyrimidine-5-carboxylate derivatives as alpha1 receptor blockers. Available at: [Link]

-

National Institutes of Health. (2021). Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. Available at: [Link]

Sources

- 1. Buy Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 33458-27-4 [smolecule.com]

- 2. Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. labsolu.ca [labsolu.ca]

- 6. scbt.com [scbt.com]

- 7. scbt.com [scbt.com]

- 8. banglajol.info [banglajol.info]

- 9. Biginelli Reaction [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure Analysis of Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a cornerstone heterocyclic motif in medicinal chemistry, forming the core of essential biological molecules and a vast array of therapeutic agents.[1][2] As integral components of nucleic acids (cytosine, thymine, and uracil), pyrimidines are fundamental to the processes of life.[2] This inherent biocompatibility allows pyrimidine derivatives to readily interact with biological targets like enzymes and receptors, making them privileged scaffolds in drug design.[1]

Compounds featuring the 3,4-dihydropyrimidin-2(1H)-one (DHPM) core, to which Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate belongs, have demonstrated a remarkable spectrum of pharmacological activities, including roles as calcium channel blockers, antihypertensive agents, and anticancer therapeutics.[3][4] Understanding the precise three-dimensional arrangement of atoms, molecular conformation, and intermolecular interactions through single-crystal X-ray diffraction is therefore not merely an academic exercise. It is a critical step in structure-based drug design, enabling the optimization of lead compounds, the prediction of binding affinities, and the rational design of next-generation therapeutics.[5]

This guide provides a comprehensive technical overview of the complete workflow for the crystal structure analysis of Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, from synthesis and crystallization to the detailed interpretation of its structural features and their implications for medicinal chemistry.

Part 1: Synthesis and Crystal Growth

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthesis via the Biginelli Reaction

Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate and its derivatives are most classically synthesized through the Biginelli reaction, a one-pot multicomponent reaction first reported in 1893.[3][6] This acid-catalyzed cyclocondensation efficiently combines three components: an aldehyde, a β-ketoester (in this case, ethyl acetoacetate), and urea.[7]

The reaction proceeds through a series of bimolecular steps, beginning with the rate-limiting condensation between the aldehyde and urea to form an iminium intermediate.[3][7] This is followed by the nucleophilic addition of the ethyl acetoacetate enol and subsequent cyclization via condensation to yield the final dihydropyrimidine product.

Caption: The Biginelli reaction pathway for DHPM synthesis.

Experimental Protocol: Synthesis

-

Reactant Mixture: In a round-bottom flask, combine ethyl acetoacetate (1 equivalent), an appropriate aldehyde (e.g., formaldehyde or its equivalent, 1 eq.), and urea (1.5 eq.) in an alcoholic solvent such as ethanol.

-

Catalysis: Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, Yb(OTf)₃).[7]

-

Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction progress using thin-layer chromatography (TLC).[8]

-

Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce precipitation.[8]

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. Recrystallize the crude product from a suitable solvent (e.g., hot ethanol) to obtain the purified compound.[4][9]

Growing Diffraction-Quality Single Crystals

The success of single-crystal X-ray diffraction (SC-XRD) is entirely dependent on the quality of the crystal. The ideal crystal is a single, well-formed entity, free of cracks and defects, typically between 0.1 and 0.3 mm in size.[10][11]

Experimental Protocol: Crystal Growth (Slow Evaporation)

-

Solvent Selection: Prepare a saturated solution of the purified compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol, or ethyl acetate/hexane). The ideal solvent is one in which the compound is moderately soluble.

-

Preparation: Filter the saturated solution through a syringe filter into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Evaporation: Cover the vial with a cap, pierced with a few small holes using a needle. This allows the solvent to evaporate slowly over several days to weeks at room temperature.

-

Harvesting: Once well-formed crystals appear, carefully remove them from the solution using a spatula or loop and dry them on filter paper.

Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the three-dimensional atomic structure of a crystalline material.[10] It relies on the principle of Bragg's Law, where a beam of monochromatic X-rays is diffracted by the electron clouds of atoms arranged in an ordered crystal lattice.[5][11] The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure.[12]

Caption: Standard workflow for single-crystal X-ray structure determination.

Methodology: Data Collection, Solution, and Refinement

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a glass fiber or a loop, which is then placed on a goniometer head in the diffractometer.[10][13]

-

Data Collection: The crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. It is then exposed to a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) and rotated, while a detector records the intensities and positions of the diffracted X-ray reflections at different orientations.[13][14]

-

Data Processing: The raw diffraction data are processed to determine the unit cell parameters and space group. The intensities of all reflections are integrated and corrected for experimental factors.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map, from which the positions of most non-hydrogen atoms can be determined.[12]

-

Structure Refinement: The initial atomic model is refined using a least-squares algorithm, which iteratively adjusts atomic positions and thermal parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model.[14] Hydrogen atoms are typically placed in geometrically calculated positions.

-

Validation: The quality of the final model is assessed using metrics like the R-factor (R1) and weighted R-factor (wR2), which quantify the agreement between the experimental and calculated structure factors. A final Crystallographic Information File (CIF) is generated.

Part 3: Structural Analysis of Tetrahydropyrimidine-5-carboxylates

Crystallographic Data Summary

The following table summarizes typical crystallographic data for a representative compound in this class, such as ethyl 6-methyl-2-oxo-4-(trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate.[14]

| Parameter | Typical Value |

| Chemical Formula | C₁₇H₂₂N₂O₆ |

| Formula Weight | 350.37 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.1447 (3) |

| b (Å) | 10.1919 (2) |

| c (Å) | 10.8724 (2) |

| α (°) | 117.882 (1) |

| β (°) | 101.371 (1) |

| γ (°) | 105.498 (1) |

| Volume (ų) | 886.40 (4) |

| Z (molecules/unit cell) | 2 |

| Temperature (K) | 293 |

| Radiation (λ, Å) | Mo Kα (0.71073) |

| Final R1 [I > 2σ(I)] | ~0.050 |

| wR2 (all data) | ~0.154 |

Data sourced from a representative structure in this class.[14]

Molecular Geometry and Conformation

The six-membered dihydropyrimidine (DHPM) ring is not planar. It typically adopts a flattened boat or envelope conformation.[4][14] This puckering is primarily due to the sp³-hybridized carbon atom at the C4 position. The degree of puckering and the specific conformation can be influenced by the nature of the substituent at this position.

The substituent at C4 (often an aryl group in pharmacologically active analogues) is generally positioned pseudo-axially, with its plane oriented nearly perpendicular to the mean plane of the DHPM ring.[4] This orientation is crucial as it dictates the overall three-dimensional shape of the molecule, which is a key determinant of its interaction with biological targets.

Supramolecular Assembly: The Role of Hydrogen Bonding

In the solid state, DHPM molecules do not exist in isolation. They self-assemble into higher-order structures through a network of intermolecular interactions, primarily hydrogen bonds.

The most prominent and structurally defining interaction is the formation of centrosymmetric dimers through pairs of N-H···O=C hydrogen bonds between the N1-H donor and the C2=O acceptor of two neighboring molecules.[14] This interaction creates a robust R²₂(8) ring motif.[4] These dimers then often act as building blocks, linking together into chains or sheets through additional hydrogen bonds, such as those involving the N3-H donor and the ester carbonyl oxygen.[15] These interactions dictate the crystal packing and influence physical properties like solubility and stability.

Part 4: Implications for Structure-Based Drug Design

A detailed crystal structure provides an invaluable blueprint for medicinal chemists.

-

Pharmacophore Modeling: The precise 3D arrangement of hydrogen bond donors (N-H groups) and acceptors (C=O groups), along with the orientation of substituents, defines the molecule's pharmacophore. This information is essential for understanding how the molecule fits into a receptor's binding pocket.

-

Lead Optimization: By visualizing the crystal packing, researchers can identify sites on the molecule that are exposed and available for modification without disrupting the core interactions necessary for biological activity. For example, modifying a substituent that points into a solvent channel in the crystal lattice is less likely to disrupt the key hydrogen bonding that holds dimers together.

-

Predicting Physicochemical Properties: The strength and nature of intermolecular interactions seen in the crystal structure provide insights into the compound's melting point, solubility, and crystal habit, all of which are critical parameters in drug development.

Caption: How crystal structure analysis informs the drug design cycle.

Conclusion

The crystal structure analysis of Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate and its analogues provides fundamental insights that bridge synthetic chemistry and pharmacology. The process, from the rational synthesis via the Biginelli reaction to the high-resolution data from single-crystal X-ray diffraction, reveals a molecule with a distinct non-planar conformation governed by its sp³-hybridized C4 atom. Its solid-state architecture is dominated by robust hydrogen-bonded dimer motifs, which are critical for crystal packing. For drug development professionals, this structural information is not an endpoint but a starting point for the rational design of more potent and specific therapeutic agents, underscoring the indispensable role of crystallography in modern medicinal chemistry.

References

- Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888. [Link: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRD4qpbATUmMAE0n6xg0kTTfjX0uVovCrLzuq27xbauGpg7VFbsCByBmceKn623ZvPPYh_lgGgCdyWJkz6IEsbPJndtSKWj-uwPEIRuiZ3kuktXcgqDtmW3WY52lVGV_VVkAa2IbeJzhVMN7oMXsMwEuZVKAneJLnk-Z-i2aD6bQ-9yhgcA1uTsHDBYzpMpV7gSAsg2T9DN9tgiVT1LGM=]

- Wikipedia. (n.d.). Biginelli reaction. [Link: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHMZ_ptrLsy29GIop99Jw38_t2EI1MJud-kcySMHqQwEWU5GlhYMyZ6wHlZviXRzr_VBcI8HIJ0Id-AKjZL2aFsIBRZ0k8okyrrsuWGdIa4c2Ckh3u33dUAoLBRYR9kJfbHpiFiGzpSD2D-g==]

- Kar, I., & Behera, A. K. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(19), 6336. [Link: https://www.mdpi.com/1420-3049/27/19/6336]

- Rashid, M., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie, 354(10), e2100140. [Link: https://pubmed.ncbi.nlm.nih.gov/34260759/]

- Organic Chemistry Portal. (n.d.). Biginelli Reaction. [Link: https://www.organic-chemistry.org/namedreactions/biginelli-reaction.shtm]

- Kappe, C. O. (2004). The Biginelli Dihydropyrimidine Synthesis. Organic Reactions. [Link: https://onlinelibrary.wiley.com/doi/10.1002/0471264180.or063.02]

- Abdullahi, S. R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(1), 114-128. [Link: https://gsconlinepress.com/journals/gscarr/content/pyrimidine-derivatives-recent-discoveries-and-development-towards-its-medicinal-impact]

- Kumar, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. ChemistrySelect, 9(16), e202400133. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11046205/]

- GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link: https://gsconlinepress.com/journals/gscarr/content/pyrimidine-derivatives-recent-discoveries-and-development-towards-its-medicinal-impact]

- Sarto, C., et al. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 27(19), 6668. [Link: https://www.mdpi.com/1420-3049/27/19/6668]

- X-raybs. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link: https://www.x-raybs.com/what-is-single-crystal-x-ray-diffraction-xrd-and-how-does-it-work/]

- Shah, S. T. A., et al. (2021). Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. Molecules, 26(11), 3123. [Link: https://www.mdpi.com/1420-3049/26/11/3123]

- Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes. [Link: https://www.fiveable.com/crystallography/unit-6/single-crystal-x-ray-diffraction/study-guide/6-1]

- Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. [Link: https://www.pulstec.net/post/the-differences-between-single-crystal-x-ray-diffraction-powder-x-ray-diffraction]

- Valiev, R. R., et al. (2020). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Crystals, 10(11), 1018. [Link: https://www.mdpi.com/2073-4352/10/11/1018]

- Carleton College. (2007). Single-crystal X-ray Diffraction. [Link: https://serc.carleton.

- Arshad, S., et al. (2012). Ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(1), o163. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3258728/]

- University of Aveiro. (n.d.). Determination of crystal structure by single crystal X-ray diffraction. [Link: https://sweet.ua.pt/mcerqueira/aulas/AQM/Determination%20of%20crystal%20structure%20by%20single%20crystal%20X-ray%20diffraction.pdf]

- ResearchGate. (n.d.). Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. [Link: https://www.researchgate.

- IUCr. (n.d.). Ethyl 4-(2,4-difluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. [Link: https://journals.iucr.org/e/issues/2012/03/00/zw5131/index.html]

- Vasanthi, T., et al. (2016). Crystal structure of ethyl 6-chloromethyl-2-oxo-4-(2,3,4-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1633–1637. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5100021/]

- Novina, S. B., et al. (2015). Crystal structure of ethyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o806–o807. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4604620/]

- Santa Cruz Biotechnology. (n.d.). Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. [Link: https://www.scbt.

- P212121 Store. (n.d.). Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. [Link: https://www.p212121.

Sources

- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 4. Crystal structure of ethyl 6-chloromethyl-2-oxo-4-(2,3,4-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pulstec.net [pulstec.net]

- 6. scispace.com [scispace.com]

- 7. Biginelli Reaction [organic-chemistry.org]

- 8. Ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. fiveable.me [fiveable.me]

- 12. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 13. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 14. Crystal structure of ethyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A Foundational Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers

Introduction: Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a prominent member of the dihydropyrimidine (DHPM) family of heterocycles, represents a cornerstone scaffold in contemporary drug discovery and organic synthesis. First brought to prominence through the Biginelli reaction, this compound and its derivatives have demonstrated a remarkable breadth of biological activities, solidifying their status as "privileged structures" in medicinal chemistry. Their inherent structural features allow for diverse chemical modifications, enabling the exploration of vast chemical spaces and the development of potent and selective therapeutic agents. This guide provides an in-depth exploration of the synthesis, chemical properties, and critical applications of this versatile molecule, offering field-proven insights for researchers and drug development professionals.

Part 1: Synthesis and Mechanistic Insights

The primary route to Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is the Biginelli reaction, a one-pot multicomponent reaction that combines an aldehyde (typically benzaldehyde or a derivative), a β-ketoester (ethyl acetoacetate), and urea. The elegance of this reaction lies in its atom economy and operational simplicity, making it a staple in synthetic chemistry.

The Classical Biginelli Reaction

The acid-catalyzed condensation mechanism proceeds through several key steps, which have been a subject of extensive study. While several pathways have been proposed, the most widely accepted sequence involves the formation of an N-acyliminium ion intermediate.

Reaction Scheme:

Urea + Benzaldehyde + Ethyl Acetoacetate → Ethyl 4-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (A common derivative)

The reaction is typically catalyzed by a Brønsted or Lewis acid. The choice of catalyst is critical as it influences reaction rates, yields, and overall efficiency. Traditional methods often require harsh conditions and long reaction times, which has spurred the development of more efficient and environmentally benign protocols.

Modern Synthetic Protocols

To address the limitations of the classical approach, numerous modern synthetic strategies have been developed. These methods offer significant advantages, including shorter reaction times, higher yields, and milder conditions.

| Method | Catalyst/Conditions | Typical Reaction Time | Average Yield | Key Advantages |

| Conventional Heating | HCl, H₂SO₄ | 18-24 hours | 40-60% | Simplicity, low-cost reagents |

| Microwave-Assisted | Clay, Yb(OTf)₃, Ionic Liquids | 5-15 minutes | 85-95% | Drastically reduced reaction time, improved yields |

| Ultrasound-Promoted | (NH₄)₂SO₄, FeCl₃ | 1-3 hours | 80-90% | Enhanced reaction rates, milder conditions |

| Solvent-Free | Grinding, various catalysts | 15-60 minutes | 90-98% | Green chemistry approach, high efficiency |

Detailed Experimental Protocol: Microwave-Assisted Synthesis

This protocol provides a self-validating system for the efficient synthesis of a representative DHPM, ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. The causality behind using microwave irradiation lies in its ability to rapidly and uniformly heat the reaction mixture, overcoming the activation energy barrier more efficiently than conventional heating and thereby accelerating the reaction rate.

Step-by-Step Methodology:

-

Reagent Preparation: In a 10 mL microwave-certified vessel, combine 4-methoxybenzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and a catalytic amount of ytterbium(III) triflate (Yb(OTf)₃, 0.1 mmol).

-

Solvent Addition: Add 2 mL of ethanol as the solvent. The choice of a polar solvent like ethanol is crucial as it couples efficiently with microwave energy.

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 100°C for 10 minutes. The temperature and time are optimized to ensure complete reaction without byproduct formation.

-